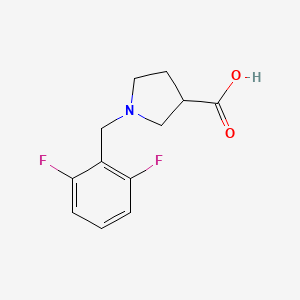

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid

説明

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a 2,6-difluorobenzyl substituent at the 1-position and a carboxylic acid group at the 3-position. For example, the closely related 1-(2,6-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 304859-20-9) has a molecular formula of C₁₂H₁₁F₂NO₃, an average mass of 255.22 g/mol, and a monoisotopic mass of 255.070700 g/mol . The absence of the 5-oxo group in the target compound would result in a distinct molecular formula (C₁₂H₁₁F₂NO₂) and altered physicochemical properties, such as reduced polarity.

The 2,6-difluorobenzyl moiety is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and target binding. The pyrrolidine ring provides conformational rigidity, while the carboxylic acid group may facilitate hydrogen bonding or ionic interactions in biological systems.

特性

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRTUKMZCDDRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of action

Pyrrolidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors.

Mode of action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring.

Biochemical pathways

Pyrrolidine derivatives have been found to influence various biochemical pathways.

生化学分析

Biochemical Properties

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enzymes involved in nucleotide biosynthesis, potentially inhibiting their activity. This interaction can lead to significant changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleotide biosynthesis enzymes can lead to altered gene expression and disrupted cell signaling pathways. These changes can have profound effects on cellular function, potentially leading to cell death or altered cellular behavior.

Molecular Mechanism

The molecular mechanism of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with nucleotide biosynthesis enzymes can inhibit their activity, leading to reduced nucleotide levels and altered gene expression. This inhibition can disrupt cellular processes and lead to significant changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable for extended periods, allowing for prolonged effects on cells. Its degradation can lead to reduced efficacy and altered cellular responses over time.

Dosage Effects in Animal Models

The effects of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid can vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function. At higher doses, it can lead to significant changes in cellular behavior and potentially toxic effects. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide biosynthesis, affecting metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, potentially disrupting normal cellular function.

Transport and Distribution

The transport and distribution of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s efficacy and overall impact on cellular function.

Subcellular Localization

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its interactions with biomolecules and overall cellular effects

生物活性

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The initial steps include the formation of the pyrrolidine ring followed by the introduction of the difluorobenzyl moiety. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions for yield and purity.

Biological Mechanisms

The biological activity of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound's structure allows it to modulate enzyme activity and receptor interactions, influencing various physiological processes.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as fibrosis and cancer.

- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that regulate cell proliferation and apoptosis.

In Vitro Studies

Research indicates that 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid exhibits significant biological activity in vitro. Key findings include:

- Antifibrotic Activity : Studies demonstrated that this compound effectively reduces collagen synthesis in fibroblasts, suggesting potential use in treating fibrotic diseases.

- Cytotoxic Effects : It has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency as an anticancer agent.

| Cell Line | IC50 (µM) | Biological Effect |

|---|---|---|

| Hepatic Stellate Cells | 45.69 | Inhibition of collagen production |

| MCF-7 (Breast Cancer) | 32.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 28.4 | Cell cycle arrest |

Case Studies

Several case studies highlight the therapeutic potential of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid:

- Anti-Fibrotic Study : In a study involving hepatic stellate cells, the compound significantly reduced collagen type I alpha 1 (COL1A1) protein expression, indicating its role in preventing liver fibrosis .

- Cancer Research : A study evaluating its effects on breast cancer cells revealed that treatment with this compound led to a notable decrease in cell viability and increased apoptotic markers .

類似化合物との比較

TAK-385: A Thienopyrimidine-Based GnRH Antagonist

TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares the 2,6-difluorobenzyl group but incorporates a thienopyrimidine core and additional substituents. Key distinctions include:

Rufinamide: A Triazole-Based Antiepileptic

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) replaces the pyrrolidine ring with a triazole core. Notable features:

- Therapeutic Use: Approved for Lennox-Gastaut syndrome and partial-onset seizures, leveraging the triazole’s compact structure for blood-brain barrier penetration .

- Molecular Weight : At 238.19 g/mol, it is lighter than the target compound, favoring CNS accessibility.

Benzodioxol-Pyrrolidine Hybrid (Cpd. 14{4,5})

This analog (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (C₂₂H₂₂F₃N₃O₅) features a benzodioxol group and trifluoromethylphenyl urea. Key differences:

- Mass and Complexity : With a molecular weight of 466.42 g/mol, it exemplifies how bulkier substituents expand functionality but complicate synthesis.

Indazole-Based Research Compound

The compound 1-(4-(2-methoxyethoxy)-2,6-difluorobenzyl)-1H-indazole-3-carboxamidine hydrochloride (from ) replaces pyrrolidine with an indazole core. The 2-methoxyethoxy side chain likely enhances solubility, while the indazole may offer π-π stacking interactions in target binding .

Comparative Data Table

*Estimated based on structural similarity to , excluding the 5-oxo group.

Key Research Findings and Implications

- Structural Flexibility : The 2,6-difluorobenzyl group is a versatile scaffold across diverse therapeutic areas, from CNS disorders (Rufinamide) to endocrine regulation (TAK-385).

- Metabolic Considerations : Simpler analogs like the target compound may exhibit fewer drug-drug interactions compared to TAK-385, but lack targeted potency.

- Synthetic Accessibility : Pyrrolidine derivatives are synthetically tractable, enabling rapid derivatization for structure-activity relationship (SAR) studies.

準備方法

N-Alkylation of Pyrrolidine-3-carboxylic Acid Derivatives

A common approach involves the N-alkylation of protected pyrrolidine-3-carboxylic acid intermediates with 2,6-difluorobenzyl halides under basic conditions.

- Starting Material: Pyrrolidine-3-carboxylic acid or its esters (e.g., ethyl or methyl esters).

- Alkylating Agent: 2,6-Difluorobenzyl bromide or chloride.

- Base: Typically sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction Conditions: Stirring at 0°C to room temperature for several hours.

- Workup: Hydrolysis of ester groups if needed, followed by acidification to obtain the free acid.

This method is supported by analogous procedures described in the synthesis of related pyrrolidine carboxylic acid derivatives in patent literature and medicinal chemistry research.

Protection-Deprotection Strategies

To improve selectivity and yield, protecting groups such as tert-butyl esters or trityl groups are used on the carboxyl or thiol functionalities during N-alkylation.

- For example, (2S,4R)-4-tritylsulfanyl-pyrrolidine-1,2-dicarboxylic acid derivatives have been synthesized with subsequent selective deprotection steps to yield the target acid.

- After N-alkylation with 2,6-difluorobenzyl halides, the protecting groups are removed under acidic or reductive conditions to afford the final acid.

Alternative Synthetic Routes

- Hydrazide Intermediates: Some syntheses utilize hydrazide derivatives of pyrrolidine carboxylic acids, which undergo further functionalization and cyclization steps before N-alkylation.

- Coupling Reactions: Amide bond formation techniques can be employed when the pyrrolidine ring is part of a larger molecule, involving coupling of the pyrrolidine-3-carboxylic acid moiety with 2,6-difluorobenzyl-containing amines or acids.

Representative Reaction Scheme (Generalized)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine-3-carboxylic acid ester + NaH, DMF | Deprotonation of N-H | - | Anhydrous conditions preferred |

| 2 | Addition of 2,6-difluorobenzyl bromide, RT, 4 h | N-alkylation to form N-(2,6-difluorobenzyl) ester | 70-85 | Controlled temperature avoids side reactions |

| 3 | Hydrolysis with aqueous acid or base | Conversion to free carboxylic acid | 80-95 | Final purification by recrystallization or chromatography |

Research Findings and Optimization

- Reaction Optimization: Studies emphasize the importance of base choice and solvent polarity to maximize N-alkylation efficiency and minimize side products.

- Stereochemistry Control: The pyrrolidine ring stereochemistry (e.g., 2S,4R) is maintained throughout the synthesis by using enantiomerically pure starting materials.

- Purity and Characterization: Final products are characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic purity assessment.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Base | NaH, K2CO3, Cs2CO3 | Influences reaction rate and selectivity |

| Solvent | DMF, DMSO | Polar aprotic solvents favor alkylation |

| Temperature | 0°C to RT | Lower temp reduces side reactions |

| Reaction Time | 2-6 hours | Longer time improves conversion |

| Yield (N-alkylation) | 70-85% | Depends on reagent purity and conditions |

| Hydrolysis Conditions | Aqueous acid/base, reflux or RT | Efficient ester cleavage to acid |

| Purification | Recrystallization, chromatography | Ensures high purity (>98%) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-difluorobenzyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, benzylation of pyrrolidine-3-carboxylic acid derivatives with 2,6-difluorobenzyl bromide under basic conditions (e.g., NaH in DMF) is common. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:benzyl halide) are critical to minimize side reactions like over-alkylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. How can the structural integrity of 1-(2,6-difluorobenzyl)pyrrolidine-3-carboxylic acid be validated post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl proton integration at δ 4.5–5.0 ppm; fluorine-induced splitting in aromatic regions) .

- HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass accuracy.

- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrrolidine ring vibrations at 1450–1500 cm⁻¹ .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodology : The compound is polar due to the carboxylic acid and pyrrolidine groups. Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4 PBS) for biological assays. Stability studies should assess degradation under light, temperature (e.g., 4°C vs. 25°C), and pH variations (2–9) via HPLC-UV monitoring over 72 hours .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of 1-(2,6-difluorobenzyl)pyrrolidine-3-carboxylic acid?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like mTOR or p70S6K, based on structural analogs showing autophagy induction . Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity prediction . Validate with in vitro kinase inhibition assays.

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodology : If anti-proliferative effects vary (e.g., strong in prostate cancer vs. weak in breast cancer), conduct:

- Metabolic profiling : Compare intracellular ATP levels and lactate production to assess glycolysis dependency.

- Target engagement assays : Use Western blotting to measure autophagy markers (LC3-II) and mTOR pathway proteins .

- Cellular uptake studies : Quantify intracellular compound concentration via LC-MS to rule out permeability issues .

Q. How does the stereochemistry of the pyrrolidine ring influence pharmacological activity?

- Methodology : Synthesize enantiomers via chiral auxiliary methods (e.g., (R)- and (S)-Boc-protected intermediates) and compare:

- Binding affinity : Surface plasmon resonance (SPR) with purified targets.

- In vivo pharmacokinetics : Administer isomers to rodent models and measure plasma half-life (t1/2) and tissue distribution .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Optimize asymmetric catalysis (e.g., Jacobsen’s catalyst for hydrogenation) and monitor enantiomeric excess (ee) via chiral HPLC. For large batches, implement continuous flow chemistry to enhance reproducibility and reduce racemization risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。